The Core Mechanism of Ro 64-0802 (Oseltamivir Carboxylate) on Influenza Neuraminidase: A Technical Guide
The Core Mechanism of Ro 64-0802 (Oseltamivir Carboxylate) on Influenza Neuraminidase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of Ro 64-0802, the active metabolite of the antiviral prodrug oseltamivir, on influenza neuraminidase. It provides a comprehensive overview of its inhibitory kinetics, a compilation of quantitative data, and detailed experimental methodologies for key assays, aiming to serve as a valuable resource for researchers in the field of virology and antiviral drug development.
Mechanism of Action: Competitive Inhibition of Neuraminidase
Ro 64-0802, also known as oseltamivir carboxylate, is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme.[1][2] Neuraminidase is a crucial surface glycoprotein that facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residues from glycoconjugates on the cell surface.[1][2] By inhibiting this enzymatic activity, Ro 64-0802 effectively traps the newly formed virus particles on the host cell surface, preventing their release and subsequent infection of other cells.[3]
The mechanism of action of Ro 64-0802 is primarily competitive inhibition .[4] It acts as a transition-state analogue of sialic acid, the natural substrate for neuraminidase.[5] The inhibitor binds with high affinity to the highly conserved active site of the neuraminidase enzyme, effectively blocking the access of the natural substrate.[2] This binding is reversible. The potency of Ro 64-0802 is attributed to its structural similarity to the sialic acid transition state and favorable interactions with key amino acid residues within the enzyme's active site.
Quantitative Data: Inhibitory Potency
The inhibitory activity of Ro 64-0802 against various influenza A and B strains has been extensively quantified using in vitro enzyme inhibition assays. The 50% inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to express the potency of the inhibitor.
Table 1: IC50 Values of Ro 64-0802 against Influenza Neuraminidase
| Influenza Virus Strain/Subtype | Neuraminidase Subtype | IC50 (nM) | Reference(s) |
| Influenza A (Laboratory Strains) | N1, N2 | 0.3 - 2.0 | [5] |
| Influenza A (Clinical Isolates) | N1, N2 | 0.3 - 2.0 | [5] |
| Influenza B (Laboratory Strains) | - | 0.6 - 155 | [5] |
| Influenza B (Clinical Isolates) | - | 0.6 - 155 | [5] |
| Influenza A/H1N1 | N1 | 0.92 - 1.54 | [6] |
| Influenza A/H3N2 | N2 | 0.43 - 0.62 | [6] |
| Influenza B | - | 5.21 - 12.46 | [6] |
| Influenza A/California/04/2009 (H1N1) | N1 | ~10 | [7] |
Note: IC50 values can vary depending on the specific assay conditions and virus isolates used.
Table 2: Ki Values of Ro 64-0802 against Influenza Neuraminidase
| Influenza Virus Strain/Subtype | Neuraminidase Subtype | Ki (nM) | Reference(s) |
| Influenza A/H1N1 | N1 | 0.2 - 1.2 | [4] |
| Influenza A/H3N2 | N2 | 0.2 - 1.2 | [4] |
| Influenza B | - | 0.2 - 1.2 | [4] |
Experimental Protocols
Fluorescence-Based Neuraminidase Inhibition Assay
This is a widely used method to determine the IC50 of neuraminidase inhibitors. The assay relies on a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[8][9]
Materials:
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Influenza virus stock
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Ro 64-0802 (Oseltamivir Carboxylate)
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MUNANA substrate (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid)
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Assay Buffer (e.g., 33 mM MES, pH 6.5, containing 4 mM CaCl2)
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Stop Solution (e.g., 14 mM NaOH in 83% ethanol)
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96-well black microplates
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Fluorometer
Procedure:
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Virus Dilution: Dilute the influenza virus stock in assay buffer to a concentration that yields a linear rate of substrate hydrolysis over the assay period.
-
Inhibitor Dilution: Prepare a serial dilution of Ro 64-0802 in assay buffer.
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Incubation: In a 96-well plate, add 50 µL of each inhibitor dilution to duplicate wells. Add 50 µL of diluted virus to each well. Incubate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add 50 µL of MUNANA solution (final concentration typically 50-100 µM) to each well to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stopping the Reaction: Add 150 µL of stop solution to each well.
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Fluorescence Measurement: Read the fluorescence of the product (4-methylumbelliferone) using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
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Data Analysis: Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
X-ray Crystallography of Neuraminidase-Ro 64-0802 Complex
Determining the three-dimensional structure of the neuraminidase-Ro 64-0802 complex provides invaluable insights into the molecular interactions driving the inhibitory activity.
General Methodology:
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Protein Expression and Purification: The ectodomain of influenza neuraminidase is typically expressed in a suitable system (e.g., insect cells) and purified to homogeneity using chromatographic techniques.
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Crystallization: The purified neuraminidase is crystallized, often using the hanging-drop or sitting-drop vapor diffusion method. This involves screening a wide range of crystallization conditions (precipitants, pH, temperature).
-
Co-crystallization or Soaking:
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Co-crystallization: Ro 64-0802 is added to the purified neuraminidase solution before setting up crystallization trials.
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Soaking: Pre-formed neuraminidase crystals are soaked in a solution containing a high concentration of Ro 64-0802.
-
-
X-ray Diffraction Data Collection: The neuraminidase-inhibitor co-crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.
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Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the crystal. The atomic model of the neuraminidase-Ro 64-0802 complex is built into the electron density and refined to obtain a high-resolution three-dimensional structure. This reveals the precise binding mode of Ro 64-0802 within the neuraminidase active site and the specific amino acid residues involved in the interaction.
Conclusion
Ro 64-0802 is a highly effective competitive inhibitor of influenza neuraminidase, a critical enzyme in the viral life cycle. Its mechanism of action is well-characterized, and its potency has been demonstrated against a wide range of influenza A and B viruses. The quantitative data and detailed experimental protocols provided in this guide serve as a foundational resource for researchers working on the development of novel anti-influenza therapeutics and for the continued surveillance of antiviral resistance. The structural insights gained from X-ray crystallography further aid in the rational design of next-generation neuraminidase inhibitors.
References
- 1. Crystallization and preliminary X-ray studies of influenza A virus neuraminidase of subtypes N5, N6, N8 and N9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Different Inhibitory Potencies of Oseltamivir Carboxylate, Zanamivir, and Several Tannins on Bacterial and Viral Neuraminidases as Assessed in a Cell-Free Fluorescence-Based Enzyme Inhibition Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
